2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)acetamide
Description
This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core substituted with a (3,4-dimethoxyphenyl)methylidene group at position 5, a sulfanylidene moiety at position 2, and an N-(3-fluorophenyl)acetamide side chain. Its Z-configuration at the 5-position ensures structural rigidity, which is critical for bioactivity.
Properties
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S2/c1-26-15-7-6-12(8-16(15)27-2)9-17-19(25)23(20(28)29-17)11-18(24)22-14-5-3-4-13(21)10-14/h3-10H,11H2,1-2H3,(H,22,24)/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWUSNWLCGWFLW-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)acetamide is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidinone ring, a dimethoxyphenyl group, and a fluorophenyl acetamide moiety. Its molecular formula is with a molecular weight of approximately 458.6 g/mol .
The biological activity of thiazolidinone derivatives often involves the modulation of various biochemical pathways:
- Antimicrobial Activity : Compounds in this class have been shown to inhibit the growth of various pathogens. For example, studies indicate that thiazolidinones can disrupt bacterial cell wall synthesis and interfere with metabolic processes in fungi and bacteria .
- Antidiabetic Effects : Thiazolidinediones (TZDs), a subclass of thiazolidinones, are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma, which plays a crucial role in glucose metabolism and insulin sensitivity .
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 8 µg/mL |
These results suggest that compounds similar to 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)acetamide may possess broad-spectrum antimicrobial activity .
Antidiabetic Activity
In vitro studies have shown that certain thiazolidinone derivatives can enhance glucose uptake in muscle cells and improve insulin sensitivity:
| Compound | Effect on Glucose Uptake (%) | Reference |
|---|---|---|
| Compound D | 150% increase | |
| Compound E | 120% increase | |
| Compound F | 130% increase |
These findings highlight the potential of thiazolidinones as therapeutic agents for managing diabetes.
Antioxidant Activity
Thiazolidinone derivatives also exhibit antioxidant properties, which can protect cells from oxidative stress:
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| Compound G | 85% | 25 |
| Compound H | 90% | 20 |
This antioxidant capacity suggests potential applications in preventing oxidative damage associated with various diseases .
Case Studies
- Antimicrobial Efficacy : A study published in Molecules evaluated several thiazolidinone derivatives against common pathogens. The results indicated that compounds similar to 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)acetamide showed superior activity against multi-drug resistant strains of bacteria .
- Diabetes Management : Another study investigated the effects of thiazolidinone derivatives on diabetic rats. The compound significantly reduced blood glucose levels and improved lipid profiles compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues (Table 1) share the thiazolidinone-acetamide scaffold but differ in substituents, leading to variations in bioactivity, solubility, and pharmacokinetics.
Table 1: Structural Comparison of Thiazolidinone Derivatives
Physicochemical and Computational Insights
- Solubility : The 3-fluorophenyl group in the target compound lowers aqueous solubility (logP ≈ 3.2) compared to hydroxyl-substituted analogues (logP ≈ 2.5) .
- Molecular Dynamics : Simulations indicate that the 3,4-dimethoxy group stabilizes binding pockets via van der Waals interactions, while the Z-configuration minimizes steric clashes in protein active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
